molecular formula C18H16N4O2 B11690406 N-(4-{[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]carbonyl}phenyl)acetamide

N-(4-{[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]carbonyl}phenyl)acetamide

Cat. No.: B11690406
M. Wt: 320.3 g/mol
InChI Key: JOSAJJQPKQSFBO-RGVLZGJSSA-N
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Description

N-(4-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This particular compound is derived from indole-3-carboxaldehyde and 4-aminobenzohydrazide. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE typically involves the condensation reaction between indole-3-carboxaldehyde and 4-aminobenzohydrazide. The reaction is usually carried out in an ethanol solvent at room temperature. The mixture is stirred for several hours, and the resulting product is then recrystallized from methanol to obtain the pure compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the Schiff base linkage, converting the imine group to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl ring, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

N-(4-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclooxygenase enzymes.

    Medicine: Explored for its anti-inflammatory and anticancer properties due to its ability to inhibit specific enzymes and pathways.

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity.

    Pathways Involved: It is known to inhibit the cyclooxygenase pathway, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

  • N-(4-{N’-[(1E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}phenyl)-3,4,5-trimethoxybenzamide
  • N-[(E)-1-(1H-indole-3-yl)methylidene]-N-[4-(4-{[(E)-1-(1H-indole-3-yl)methylidene]amino}phenoxy)phenyl]amine

Comparison:

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

4-acetamido-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide

InChI

InChI=1S/C18H16N4O2/c1-12(23)21-15-8-6-13(7-9-15)18(24)22-20-11-14-10-19-17-5-3-2-4-16(14)17/h2-11,19H,1H3,(H,21,23)(H,22,24)/b20-11+

InChI Key

JOSAJJQPKQSFBO-RGVLZGJSSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CNC3=CC=CC=C32

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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